1-溴-2-(叔丁氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

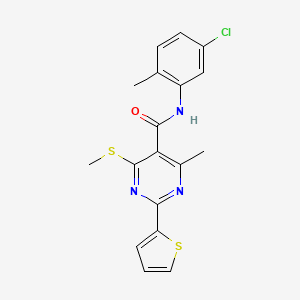

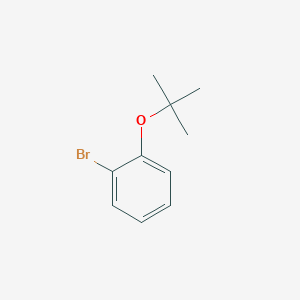

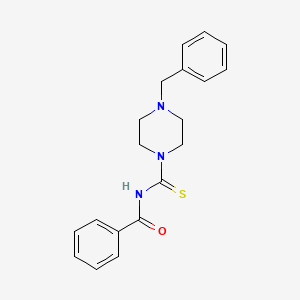

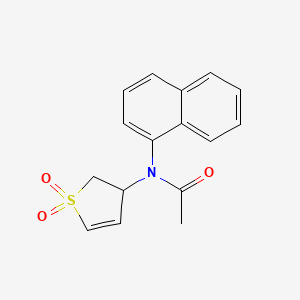

1-Bromo-2-(tert-butoxy)benzene is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 . It is used in various chemical reactions and has a variety of applications in the field of chemistry .

Synthesis Analysis

The synthesis of 1-Bromo-2-(tert-butoxy)benzene can be achieved from 2-Bromophenol and Isobutylene . The process involves the reaction of these two raw materials to form the desired product .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(tert-butoxy)benzene consists of a benzene ring substituted with a bromine atom and a tert-butoxy group . The InChI code for this compound is 1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 .Chemical Reactions Analysis

1-Bromo-2-(tert-butoxy)benzene can undergo various chemical reactions due to the presence of the bromine atom and the tert-butoxy group. For instance, it can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

1-Bromo-2-(tert-butoxy)benzene is a liquid at room temperature . It has a predicted boiling point of 246.2±13.0 °C and a predicted density of 1.278±0.06 g/cm3 . It should be stored at temperatures between 2-8°C .科学研究应用

光分解和自由基生成

1-溴-2-(叔丁氧基)苯在光分解反应中起作用,叔丁氧基自由基在其中生成。这些自由基显示出与酚反应生成相应苯氧基自由基的反应性。反应性根据所用的溶剂而显着变化,表明依赖于溶剂极性和氢键能力。该反应展示了显着的同位素效应,这对于理解自由基反应的机理方面至关重要(Das 等,1981)。

分子电子学的构建模块

1-溴-2-(叔丁氧基)苯衍生物作为复杂分子结构合成的前体,特别是在分子电子学领域。它们用于形成低聚(苯乙烯亚乙烯基)和低聚(苯乙烯乙炔基)线,突出了它们在合成可能在纳米技术和电子学中应用的分子结构中的重要性(Stuhr-Hansen 等,2005)。

芳烃化学的反应性

该化合物在芳烃化学中表现出有趣的反应模式。例如,它参与涉及二异丙基氨基锂的反应,导致生成各种苯基锂中间体。这些中间体为广泛的化学转化开辟了途径,表明该化合物在合成有机化学中的多功能性(Schlosser & Castagnetti,2001)。

在内酯化反应中的应用

在有机合成的领域中,1-溴-2-(叔丁氧基)苯衍生物在内酯化反应中得到应用。这些反应对于合成复杂的有机分子至关重要,包括天然产物和药物。该化合物在促进异苯并呋喃-1(3H)-酮形成中的作用强调了其在旨在构建环状有机结构的合成策略中的效用(Kobayashi & Kuroda,2014)。

聚合研究

与 1-溴-2-(叔丁氧基)苯相关的化合物,特别是二叔丁基过氧化物,已用于研究聚合过程。从这些研究中获得的见解对于理解引发机理和自由基介导的聚合动力学至关重要。这些发现对具有特定性质的聚合物的合成和设计有影响(Allen & Bevington,1961)。

作用机制

安全和危害

1-Bromo-2-(tert-butoxy)benzene is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . It can cause skin and eye irritation, and should be handled with care .

Relevant Papers There are several papers that discuss the properties and reactions of 1-Bromo-2-(tert-butoxy)benzene. For instance, a paper titled “Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution” discusses the reactivity of this compound .

属性

IUPAC Name |

1-bromo-2-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSSNSQYEIJWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2707650.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)

![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)